

Application Note: Comprehensive Analytical Characterization of 2-Chloroisonicotinamide

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Compound of Interest

Compound Name: 2-Chloroisonicotinamide

Cat. No.: B010422

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Introduction

2-Chloroisonicotinamide (CAS No: 100859-84-5), a pyridine derivative, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its chemical structure, featuring a reactive chlorine atom and an amide group on a pyridine ring, allows for diverse synthetic modifications.[1] Given its role as a critical building block, ensuring the identity, purity, and stability of **2-Chloroisonicotinamide** is paramount for the quality and safety of the final products. Impurities arising from the synthesis or degradation can impact the efficacy and safety profile of the resultant compounds.[3]

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of **2-Chloroisonicotinamide**. We will delve into chromatographic and spectroscopic techniques, explaining the rationale behind method selection and providing step-by-step procedures suitable for researchers, quality control analysts, and drug development professionals.

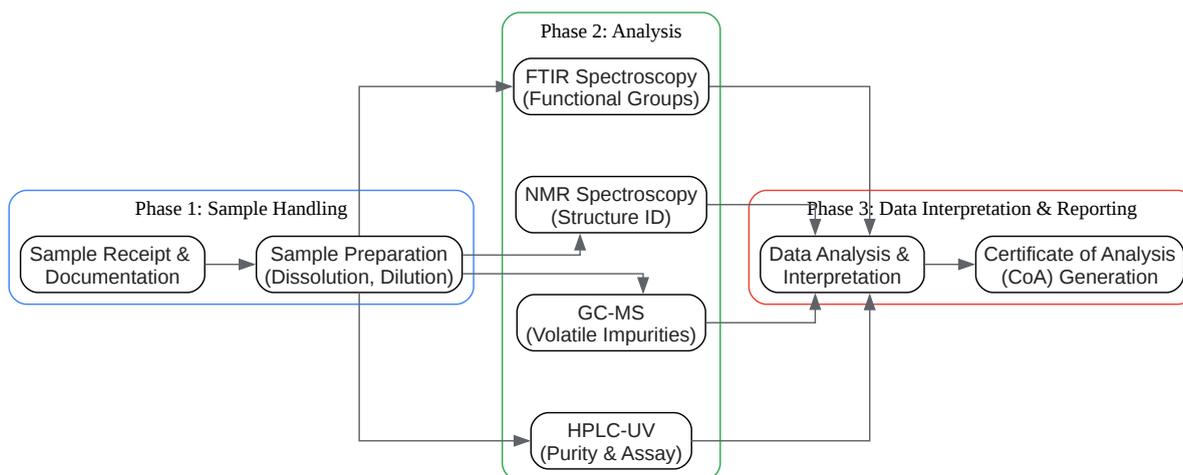
Chemical Structure:

- IUPAC Name: 2-chloropyridine-4-carboxamide[4]
- Molecular Formula: C₆H₅ClN₂O[4]
- Molecular Weight: 156.57 g/mol [4]

Property	Value	Source
CAS Number	100859-84-5	[4][5]
Appearance	White to off-white or pale green powder/crystal	[2][5]
Melting Point	196 - 203 °C	[5][6]
Purity (Typical)	>98%	[1][5]

General Analytical Workflow

A robust analytical workflow is essential for the complete characterization of a chemical intermediate. The process begins with sample preparation and proceeds through various analytical techniques to confirm identity, quantify purity, and identify any impurities.



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Caption: General workflow for the analytical characterization of **2-Chloroisonicotinamide**.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating the main component from synthesis-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for purity determination of non-volatile, polar to moderately non-polar organic compounds like **2-Chloroisonicotinamide**. The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. It provides excellent resolution and quantitative accuracy, making it ideal for calculating purity by area percentage.

Experimental Protocol:

- Instrumentation: HPLC system with a UV-Vis detector.
- Standard Preparation: Accurately weigh ~10 mg of **2-Chloroisonicotinamide** reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL stock solution. Further dilute as required.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard for retaining moderately polar aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Provides good peak shape for pyridine-containing compounds.
Mobile Phase B	Acetonitrile	Common organic modifier with good UV transparency.
Gradient	0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (5% B)	A gradient elution ensures that impurities with a wide range of polarities are eluted and separated.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Ensures reproducible retention times.
Injection Volume	10 μ L	A small volume minimizes peak distortion.
Detector Wavelength	265 nm	Approximate λ_{max} for the pyridine chromophore.
Diluent	Acetonitrile:Water (50:50)	Ensures sample solubility and compatibility with the mobile phase.

- **System Suitability:** Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- **Analysis:** Inject a blank (diluent), followed by the standard and sample solutions.
- **Calculation:** Calculate the purity using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][7] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for definitive identification by fragmentation pattern analysis.



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Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol:

- Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable volatile solvent like Methanol or Dichloromethane.
- GC-MS Conditions:

Parameter	Recommended Condition	Rationale
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A low-polarity column suitable for a wide range of analytes.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.
Injector Temp.	250 °C	Ensures complete vaporization without thermal degradation.
Oven Program	50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min	Separates compounds with different boiling points effectively.
MS Source Temp.	230 °C	Standard temperature for EI source.
MS Quad Temp.	150 °C	Standard temperature for quadrupole mass analyzer.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard energy for creating reproducible fragmentation patterns.
Mass Range	40 - 450 amu	Covers the mass of the parent compound and expected fragments/impurities.

- Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC).
- Data Interpretation: The identity of **2-Chloroisonicotinamide** is confirmed by its retention time and the mass spectrum of the corresponding peak. The mass spectrum should show a molecular ion peak (m/z 156) and a characteristic $M+2$ peak due to the ^{37}Cl isotope. Library searches (e.g., NIST) can be used to tentatively identify unknown impurity peaks.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the chemical structure and identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation.[8] ^1H NMR provides information about the number and chemical environment of protons, while ^{13}C NMR provides similar information for carbon atoms.[9] 2D NMR techniques like COSY and HSQC can further confirm connectivity.[10]

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **2-Chloroisonicotinamide** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Rationale: DMSO- d_6 is an excellent solvent for amides and its residual proton signal does not interfere with the aromatic region.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire ^1H , ^{13}C , and optionally, 2D correlation spectra.

Expected Spectral Data:

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~8.6	d	H6 (proton adjacent to N)
~8.2	br s	-NH ₂ (amide protons)	
~7.9	s	H3 (proton between Cl and C=O)	
~7.8	br s	-NH ₂ (amide protons)	
~7.7	d	H5 (proton adjacent to C=O)	
^{13}C NMR	~165	s	C=O (amide carbonyl)
~152	s	C2 (carbon bearing Cl)	
~150	s	C6	
~145	s	C4 (carbon bearing amide)	
~122	s	C5	
~120	s	C3	

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amide protons (-NH₂) often appear as broad singlets and their chemical shift is highly dependent on temperature and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[11] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a molecular "fingerprint".

Experimental Protocol:

- Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a common, modern technique that requires minimal sample preparation compared to traditional KBr pellets.[12]
- Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3350 - 3150	N-H stretch (asymmetric & symmetric)	Amide (-NH ₂)
3100 - 3000	C-H stretch	Aromatic C-H
~1670	C=O stretch (Amide I band)	Carbonyl (-C=O)
~1620	N-H bend (Amide II band)	Amide (-NH ₂)
1600 - 1450	C=C and C=N ring stretching	Pyridine Ring
~850	C-Cl stretch	Aryl Halide (C-Cl)

The presence of these characteristic bands provides strong evidence for the **2-Chloroisonicotinamide** structure.[4][12][13]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **2-Chloroisonicotinamide**. The combination of chromatographic techniques (HPLC, GC-MS) for purity and impurity assessment, along with spectroscopic methods (NMR, FTIR) for structural confirmation, ensures a thorough evaluation of material quality. Adherence to these protocols will enable researchers and manufacturers to confidently assess the identity, strength, quality, and purity of **2-Chloroisonicotinamide**, which is critical for its successful application in pharmaceutical and agrochemical development.

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